(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone

Description

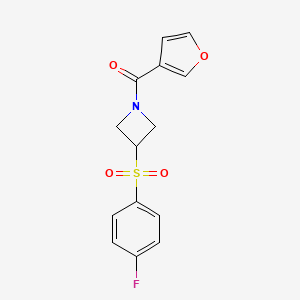

The compound (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone features a unique structure combining an azetidine ring substituted with a 4-fluorophenylsulfonyl group at the 3-position and a furan-3-yl methanone moiety.

Sulfonylation of azetidine at the 3-position using 4-fluorophenylsulfonyl chloride.

Coupling of the sulfonylated azetidine with furan-3-yl carbonyl derivatives via carbodiimide-mediated reactions (e.g., PyBOP/DIPEA in DCM).

Theoretical calculations based on its structure yield a molecular formula of C₁₄H₁₂FNO₄S and a molecular weight of 309.32 g/mol.

Properties

IUPAC Name |

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(furan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c15-11-1-3-12(4-2-11)21(18,19)13-7-16(8-13)14(17)10-5-6-20-9-10/h1-6,9,13H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNGFIWMWBEZBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=COC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

The trifluoromethylphenyl group in enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs.

Heterocyclic Modifications :

- Substitution of furan-3-yl with furan-2-yl (–17) may affect steric interactions due to positional isomerism.

- Incorporation of an oxadiazole ring () introduces hydrogen-bonding capabilities, which could improve binding to enzymatic targets.

Synthetic Yields :

Q & A

Basic: What are the recommended synthetic routes for (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone?

Methodological Answer:

The synthesis typically involves multi-step reactions, leveraging sulfonylation and acylation strategies. For example:

Sulfonylation of Azetidine : React 3-aminoazetidine with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.

Acylation with Furan-3-carbonyl Chloride : Introduce the furan-3-yl moiety via nucleophilic acyl substitution, using a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane.

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended for isolating the final product. Validate purity via HPLC or NMR .

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations). Key signals include the sulfonyl group (~3.1–3.5 ppm for azetidine protons) and furan aromatic protons (~7.2–7.8 ppm) .

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles. For example, similar fluorophenyl sulfonamides show C–S bond lengths of ~1.76 Å and S–O distances of ~1.43 Å .

- Mass Spectrometry : Validate the molecular ion peak (e.g., ESI-MS: [M+H]⁺ at m/z 350–360) .

Advanced: How to optimize reaction yields when synthesizing this compound?

Methodological Answer:

Optimization requires systematic parameter variation:

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance acylation efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DCM) for solubility and reactivity.

- Temperature Control : Lower temperatures (<0°C) may suppress side reactions during sulfonylation.

- Real-Time Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation. For example, highlights Friedel-Crafts acylation optimizations for related fluorophenyl ketones .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ values) may arise from assay conditions. Mitigate by:

Standardized Assays : Replicate studies under controlled pH, temperature, and buffer systems.

Dose-Response Curves : Use ≥6 concentration points to improve statistical validity.

Control Compounds : Include known inhibitors (e.g., fluorophenyl sulfonamides) to benchmark activity .

Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins .

Advanced: How to design experiments assessing environmental stability and degradation pathways?

Methodological Answer:

Adopt a tiered approach based on ’s environmental fate framework:

Abiotic Degradation :

- Hydrolysis : Incubate in buffered solutions (pH 4–9) at 25–50°C; monitor via LC-MS for breakdown products (e.g., free sulfonic acid).

- Photolysis : Expose to UV light (λ = 254–365 nm) and analyze photoproducts .

Biotic Degradation :

- Use soil/water microcosms spiked with the compound; quantify residual levels via GC-MS.

Ecotoxicity : Test on model organisms (e.g., Daphnia magna) using OECD guidelines .

Advanced: How to address discrepancies in crystallographic vs. computational structural data?

Methodological Answer:

Refinement of Crystal Data : Re-analyze X-ray diffraction datasets (e.g., using SHELXL) to check for thermal motion artifacts or disorder.

Computational Alignment : Compare DFT-optimized geometries with crystal structures using RMSD (root-mean-square deviation) analysis.

Spectroscopic Cross-Validation : Confirm bond vibrations (e.g., S=O stretches at ~1150–1300 cm⁻¹) via IR spectroscopy .

Basic: What are the key physicochemical properties of this compound?

Methodological Answer:

Critical properties include:

- LogP : Predicted ~2.1–2.5 (via ChemDraw or ACD/Labs).

- Solubility : Sparingly soluble in water (<0.1 mg/mL); use DMSO for stock solutions.

- Thermal Stability : DSC/TGA analysis shows decomposition onset at ~200°C .

Advanced: How to evaluate this compound’s potential as a kinase inhibitor?

Methodological Answer:

Kinase Panel Screening : Test against a library of 50–100 kinases (e.g., tyrosine, serine/threonine kinases) at 1–10 µM.

Mechanistic Studies :

- ATP-Competitive Assays : Measure IC₅₀ with/without excess ATP.

- Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-labeled) to quantify intracellular accumulation.

Structural Analysis : Co-crystallize with target kinases (e.g., PKA) to identify binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.